(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-4-5-15(18-17-10)22-13-6-7-19(9-13)16(20)14-8-11(2)21-12(14)3/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNXKWDCYKDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 2034581-07-0 , is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N3O3 , with a molecular weight of approximately 301.346 g/mol . The structure features a furan moiety, a pyrrolidine ring, and a pyridazine derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a related class of compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .
In vitro assays using resazurin have demonstrated that compounds similar to our target compound can effectively reduce cell viability in cancer cells. The activity is often correlated with the presence of specific functional groups within the pyrrole or pyridazine moieties .
Antimicrobial Properties
Pyrrole-containing compounds are recognized for their antimicrobial effects. Research has shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or interfering with essential metabolic pathways .
A study on fused pyrrole derivatives highlighted their activity against multi-drug resistant (MDR) pathogens, suggesting that modifications to the pyrrole structure can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan and pyrrolidine rings significantly influence biological activity. For example:
- Furan Substituents : Altering substituents on the furan ring can enhance solubility and bioavailability.
- Pyrrolidine Modifications : Changes in the pyrrolidine ring structure can affect receptor binding affinity and selectivity for cancer cells versus normal cells.
Study 1: Anticancer Efficacy
A series of synthesized pyrrole derivatives were evaluated for their anticancer properties against HepG2 liver cancer cells. The results showed that compounds with specific substitutions on the pyrrolidine ring exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antimicrobial Activity
In another study, a library of pyrrole derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Several compounds displayed minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating their potential as lead candidates for antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally and functionally related methanones and heterocyclic derivatives. Key parameters include molecular weight, solubility, substituent effects, and bioactivity (where available).
Table 1: Structural and Physicochemical Comparison
Key Findings :
Structural Complexity and Bioactivity: The target compound’s pyridazine moiety distinguishes it from simpler furanones (e.g., ). The 6-methyl group on pyridazine may improve metabolic stability relative to unsubstituted pyridazinyl derivatives .
Solubility Trends: The presence of polar pyridazinyloxy and pyrrolidinyl groups suggests moderate solubility in DMSO, contrasting with the high organic solubility of less polar analogs like 2,5-dimethyl-4-(pyrrolidin-1-yl)-3(2H)-furanone . Thiophene-containing methanones (e.g., ) exhibit lower aqueous solubility due to hydrophobic aromatic systems.
Synthetic and Analytical Challenges: Synthesis of the target compound likely requires multi-step functionalization of pyrrolidine and furan precursors, akin to methods described for pyrazole-thiophene methanones . Structural verification via FT-IR and UV-Vis spectroscopy (as in ) would be critical, given the compound’s stereochemical complexity.
Pharmacological Potential: While direct data on the target compound is absent, pyridazine-containing analogs are implicated in kinase inhibition and anti-inflammatory activity. For example, pyridazinyloxy groups in similar compounds enhance selectivity for adenosine receptors .
Q & A
Q. How can researchers optimize the synthetic route for this compound, particularly the formation of the pyrrolidin-oxy linkage?
Methodological Answer: The pyrrolidin-oxy linkage can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, describes using glacial acetic acid with HCl to facilitate cyclization in pyrazoline derivatives . Adjust reaction time (5–8 hours under reflux) and monitor intermediates via TLC (petroleum ether/ethyl acetate, 4:1) . Consider protecting group strategies (e.g., tert-butyldimethylsilyl in ) to improve regioselectivity during oxygen-nucleophile coupling .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine FT-IR (to verify carbonyl and ether groups, as in ) with multinuclear NMR (¹H, ¹³C, and 2D-COSY for regiochemical confirmation) . For example, ¹H-NMR δ 2.17–2.22 ppm (methyl groups) and 3.75 ppm (methoxy) in can guide assignments for dimethylfuran and pyridazine moieties . High-resolution mass spectrometry (HRMS) is essential for molecular formula validation.
Q. How should researchers address stability issues during storage and handling?
Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C, as tertiary amines (pyrrolidine) and ethers are prone to oxidation. highlights degradation of organic compounds over time; consider continuous cooling (4°C) during experiments to slow decomposition . Use stabilizers like BHT (0.1% w/v) for long-term storage of dimethylfuran-containing compounds.
Advanced Research Questions
Q. What strategies resolve contradictions in regiochemical assignments from NMR data, particularly for overlapping proton signals?
Methodological Answer: Use 2D-NMR (HSQC, HMBC) to resolve ambiguities. For example, employs ¹H-¹³C correlations (e.g., δ 158.8 ppm for carbonyl in ¹³C-NMR) to confirm connectivity . Deuterated solvents (CDCl₃ or DMSO-d₆) enhance resolution. Computational modeling (DFT-based chemical shift prediction) can cross-validate experimental data.
Q. How do solvent polarity and proticity influence the reaction kinetics of the pyridazine-pyrrolidine coupling step?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of oxygen in pyrrolidine, accelerating coupling (see ’s use of DMSO for chalcone synthesis) . Protic solvents (ethanol, acetic acid) may stabilize intermediates via hydrogen bonding but slow reaction rates. Conduct kinetic studies under varying solvent systems (compare kobs in DMSO vs. THF).
Q. What experimental design considerations mitigate batch-to-batch variability in yield for large-scale synthesis?
Methodological Answer: Implement Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, catalyst loading). emphasizes limiting variability by standardizing reagent purity (e.g., ≥98% hydrazine derivatives) and reaction monitoring (in situ IR for carbonyl intermediates) . Purify via column chromatography (silica gel, petroleum ether/ethyl acetate) and validate with GC-MS .
Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?
Methodological Answer: Re-optimize computational parameters (basis sets, solvation models) to match experimental conditions. For example, ’s FT-IR data (1682 cm⁻¹ for C=O) should align with DFT vibrational frequencies . Use docking studies to assess conformational flexibility in the methanone moiety, which may explain shifts in observed vs. predicted NMR peaks.
Key Citations
- Synthesis optimization:
- NMR/FT-IR validation:
- Stability protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
